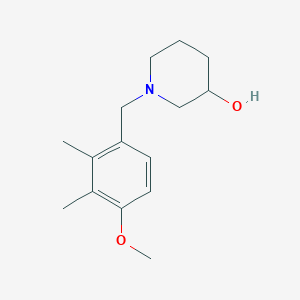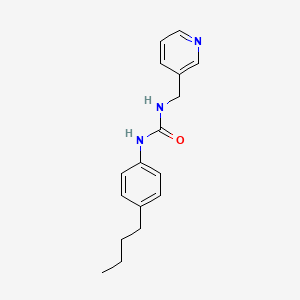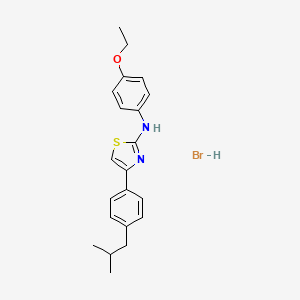
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide, also known as compound 1, is a thiazole derivative that has shown promising results in scientific research for its potential use in various fields.
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the inhibition of various signaling pathways, including the NF-κB pathway, PI3K/Akt pathway, and MAPK pathway. By inhibiting these pathways, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce inflammation, induce apoptosis, and suppress cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 have been studied extensively. In vitro studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have shown that N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 can reduce tumor growth, reduce neuroinflammation, and improve memory function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its high potency and selectivity towards its target proteins. This allows for a lower dosage requirement and reduces the risk of off-target effects. However, one of the limitations of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 is its poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1. One direction is to optimize the synthesis method to improve the yield and purity of the N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in vivo to better understand its efficacy and safety. Additionally, the potential use of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 in combination with other drugs or therapies should be explored to enhance its therapeutic effects. Finally, the development of novel analogs of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 with improved solubility and potency should be pursued.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 involves the reaction of 4-isobutylphenyl isothiocyanate with 4-ethoxyaniline in the presence of a base to form the intermediate product, which is then reacted with 2-bromoacetophenone to yield the final product. The synthesis method has been optimized to obtain a high yield of pure N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential use in various fields, including cancer therapy, inflammation, and neurological disorders. In cancer therapy, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, N-(4-ethoxyphenyl)-4-(4-isobutylphenyl)-1,3-thiazol-2-amine hydrobromide 1 has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS.BrH/c1-4-24-19-11-9-18(10-12-19)22-21-23-20(14-25-21)17-7-5-16(6-8-17)13-15(2)3;/h5-12,14-15H,4,13H2,1-3H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOUXKBDQJNYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)CC(C)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5612147 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

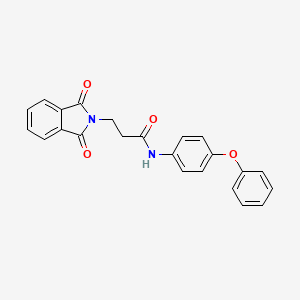
![ethyl 4-{[({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5203257.png)
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)
![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
![ethyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-2-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B5203294.png)
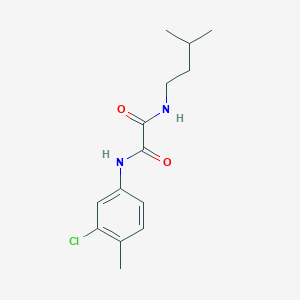
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

